
how to improve Centa assay sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Centa

Cat. No.: B3026497 Get Quote

Centa Assay Technical Support Center
Welcome to the technical support center for the Centa assay. This guide is designed for

researchers, scientists, and drug development professionals to provide troubleshooting

assistance and answers to frequently asked questions to help you optimize your experiments

and improve assay sensitivity.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Centa assay?

A1: The Centa assay is a colorimetric method used to detect and quantify the activity of β-

lactamase enzymes. It utilizes a chromogenic cephalosporin substrate called CENTA. When a

β-lactamase is present, it hydrolyzes the β-lactam ring in the CENTA molecule. This hydrolysis

event causes a distinct color change from a faint yellow to a vibrant chrome yellow. The

intensity of this color change can be measured spectrophotometrically at a wavelength of 405

nm, which is directly proportional to the β-lactamase activity in the sample.[1][2][3]

Q2: What are the primary applications of the Centa assay?

A2: The Centa assay is a versatile tool for studying β-lactamases. Its primary applications

include:

Kinetic studies: Determining key enzyme kinetic parameters such as Kcat and Km to

characterize the efficiency of various β-lactamases.[2][4]
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Enzyme detection: Identifying the presence of β-lactamases in complex biological samples

like crude bacterial extracts.[4][5]

High-throughput screening: Screening large libraries of compounds to identify potential β-

lactamase inhibitors, which is crucial in the development of new antibiotic therapies.[5][6]

Q3: How does CENTA compare to other β-lactamase substrates like Nitrocefin?

A3: CENTA offers several practical advantages over Nitrocefin, another commonly used

chromogenic substrate. CENTA is highly soluble in aqueous buffers, which simplifies the

preparation of assay reagents and avoids the use of organic solvents like DMSO that can

potentially interfere with enzyme activity.[2][5][6] Additionally, CENTA exhibits greater stability in

serum, making it a more robust choice for assays involving complex biological matrices.[4][7]

However, it is worth noting that Nitrocefin generally has a higher molar extinction coefficient,

which can result in a more pronounced color change upon hydrolysis.[2] For highly sensitive

applications, fluorogenic substrates may offer superior performance compared to chromogenic

substrates like CENTA.[8][9]

Troubleshooting Guide to Improve Centa Assay
Sensitivity
Below are common issues that can affect the sensitivity of your Centa assay, along with

recommended solutions.
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Issue Potential Cause(s) Recommended Solution(s)

Low Signal or No Signal

Inactive Enzyme: The β-

lactamase may have lost

activity due to improper

storage or handling.

- Ensure enzymes are stored

at the correct temperature and

handled according to the

manufacturer's instructions.-

Use a fresh batch of enzyme

or a positive control to verify

activity.[10]

Sub-optimal Assay Conditions:

The pH, temperature, or buffer

composition may not be ideal

for the specific β-lactamase

being studied.

- The standard protocol for the

Centa assay recommends a 50

mM sodium phosphate buffer

at pH 7.0 and a temperature of

30°C.[4] Verify that your

conditions are within the

optimal range for your enzyme.

[11]

Insufficient Substrate

Concentration: The

concentration of CENTA may

be too low, limiting the reaction

rate.

- Ensure the CENTA

concentration is not the limiting

factor. For determining

maximal enzyme activity

(Vmax), it is recommended to

use a substrate concentration

that is 10-20 times higher than

the Km value for the enzyme.

[6]

Incorrect Wavelength

Measurement: The

absorbance is being read at a

wavelength other than the

optimal 405 nm for hydrolyzed

CENTA.[1][7]

- Calibrate your

spectrophotometer and ensure

it is set to read the absorbance

at 405 nm.

High Background Signal Spontaneous Substrate

Hydrolysis: CENTA can

undergo spontaneous

- The CENTA substrate is

stable up to a pH of 9.0.[4]

Avoid assay conditions with a

pH above this level. Prepare
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hydrolysis, especially at high

pH.

fresh substrate solutions for

each experiment.

Contaminated Reagents:

Buffers or other reagents may

be contaminated with β-

lactamases or other interfering

substances.

- Use high-purity, sterile

reagents. Prepare fresh buffers

for each assay.

Interfering Substances in the

Sample: The sample itself may

contain compounds that

absorb at 405 nm or otherwise

interfere with the assay.

- Run a sample blank that

contains the sample but no

CENTA substrate to measure

the background absorbance

from the sample itself. Subtract

this value from your

experimental readings.

Inconsistent or Non-

Reproducible Results

Pipetting Inaccuracies: Small

errors in pipetting volumes of

enzyme or substrate can lead

to significant variations in

results.

- Use calibrated pipettes and

proper pipetting techniques.

When possible, prepare a

master mix of reagents to be

dispensed to all wells to

ensure consistency.[12]

Temperature Fluctuations:

Inconsistent incubation

temperatures can affect the

rate of the enzymatic reaction.

- Ensure a stable and uniform

temperature during the

incubation period. Pre-warm all

reagents to the assay

temperature before starting the

reaction.[12]

Variable Incubation Times:

Inconsistent timing of reagent

addition and measurement can

lead to variability.

- Use a multichannel pipette for

simultaneous addition of

reagents to multiple wells.

Ensure that the time between

adding the substrate and

measuring the absorbance is

consistent for all samples.[12]
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Experimental Protocols
Standard Protocol for Centa Assay
This protocol is a general guideline and may require optimization for specific β-lactamases.

Reagent Preparation:

Assay Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.0.[4] For

metallo-β-lactamases, it may be necessary to supplement the buffer with ZnSO4.[4]

CENTA Substrate Solution: Dissolve CENTA in the assay buffer to the desired final

concentration. As CENTA is highly soluble in aqueous buffers, this can be done directly.[5]

[6] Protect the solution from light.

Enzyme Solution: Prepare a dilution of your β-lactamase sample in the assay buffer. The

optimal concentration will depend on the activity of the enzyme and should be determined

empirically.

Assay Procedure:

Pipette the desired volume of the enzyme solution into the wells of a microplate.

Pre-incubate the plate at 30°C for 5-10 minutes to allow the temperature to equilibrate.[4]

Initiate the reaction by adding the CENTA substrate solution to each well.

Immediately begin monitoring the change in absorbance at 405 nm using a microplate

reader.[4] Readings can be taken at regular intervals (e.g., every 30 seconds) for a set

period of time (e.g., 5-10 minutes).

Data Analysis:

Calculate the rate of reaction (V) by determining the slope of the linear portion of the

absorbance versus time curve.

The concentration of the product can be calculated using the Beer-Lambert law (A = εcl),

where A is the absorbance, ε is the molar extinction coefficient of hydrolyzed CENTA
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(+6,400 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.[4]

Quantitative Data Summary
The following table summarizes the kinetic parameters of CENTA with various β-lactamases,

providing a baseline for expected enzyme performance.

β-Lactamase
Class

Enzyme kcat (s⁻¹) Km (µM)
kcat/Km
(M⁻¹s⁻¹)

Class A TEM-1 1400 47 3.0 x 10⁷

SHV-1 1000 110 9.1 x 10⁶

Class B IMP-1 400 200 2.0 x 10⁶

CfiA 7 40 1.8 x 10⁵

Class C P. aeruginosa 27 15 1.8 x 10⁶

E. cloacae 908R 5000 220 2.3 x 10⁷

Class D OXA-10 9 0.4 2.3 x 10⁷

Data adapted from scientific literature.[4][8]
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Caption: A streamlined workflow of the Centa assay.
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Caption: Factors influencing Centa assay sensitivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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